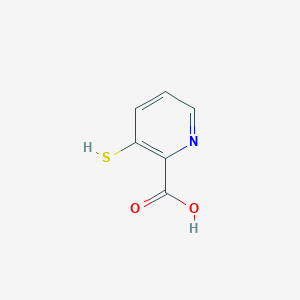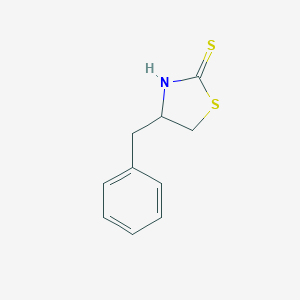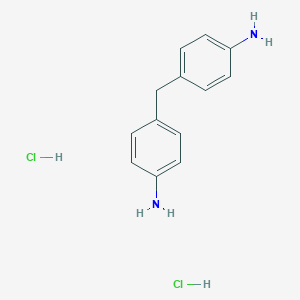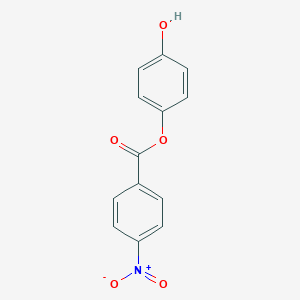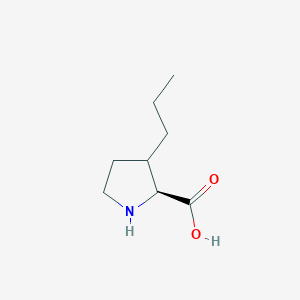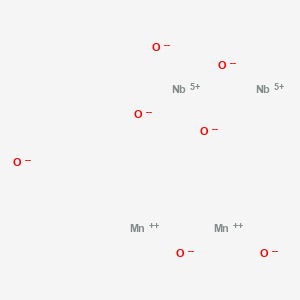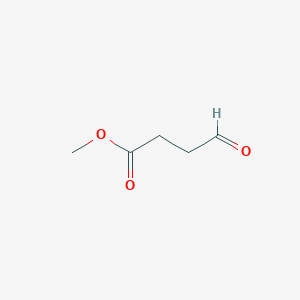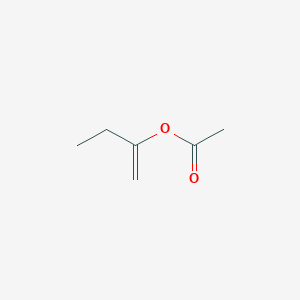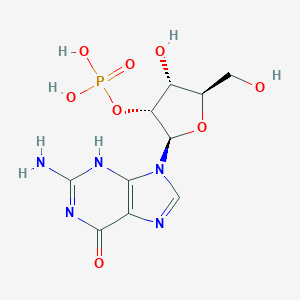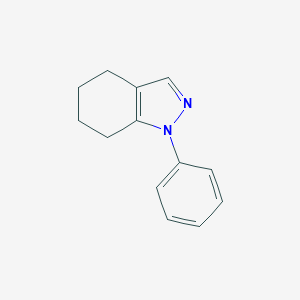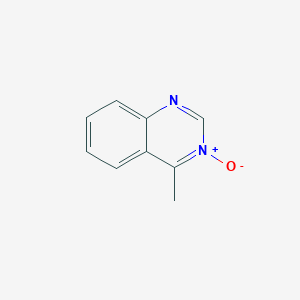
(+)-3-溴樟脑
描述
Synthesis Analysis
The synthesis of "(+)-3-Bromocamphor" typically involves bromination reactions of camphor derivatives. For instance, the bromination of camphor using a mixture of KBr and KBrO3 in the presence of acid or with HBr/NaBr - H+ and H2O2/oxone® as the oxidant results in the formation of 3-bromocamphor. This method represents an environment-friendly approach to synthesizing 3-bromocamphor on a multi-gram scale (Kannappan & Bedekar, 2012).
Molecular Structure Analysis
The molecular structure of "(+)-3-Bromocamphor" has been determined through X-ray crystallography. The crystal structure of (+)-3-bromocamphor was accurately redetermined using three-dimensional X-ray diffraction data, confirming the absolute configuration of (+)-camphor. This structural determination is crucial for understanding the stereochemistry and geometrical orientation of the molecule (Allen & Rogers, 1971).
Chemical Reactions and Properties
"(+)-3-Bromocamphor" undergoes various chemical reactions, including cyclopropanation, rearrangement, and debromination processes. For example, an unusual cyclopropanation of 9-bromocamphor derivatives to a 7-spiro-cyclopropyl camphor derivative was effected by the action of potassium tert-butoxide in warm DMSO. This reaction highlights the compound's reactivity and potential for creating novel chemical structures (Li & Yang, 2005).
Physical Properties Analysis
The physical properties of "(+)-3-Bromocamphor," such as melting point, boiling point, and solubility, are essential for its handling and application in synthetic chemistry. However, detailed information on these properties specific to "(+)-3-Bromocamphor" was not highlighted in the available literature through this search.
Chemical Properties Analysis
The chemical properties of "(+)-3-Bromocamphor," including its reactivity with various chemical reagents, stereochemical behavior in reactions, and its role as a precursor in synthetic pathways, have been a subject of interest. For instance, the interaction of 5-bromocamphor with cytochrome P-450 cam, producing 5-ketocamphor, illustrates its potential in biotransformation studies and the exploration of enzymatic reaction mechanisms (Gould, Gelb, & Sligar, 1981).
科学研究应用
确定绝对构型:使用X射线单晶衍射已确定了(+)-3-溴樟脑的绝对构型。这有助于理解该化合物的分子结构和立体化学 (Northolt & Palm, 2010)。
溴化研究:对樟脑的溴化进行的研究揭示了各种溴化衍生物的形成,为反应机制和在合成化学中的潜在应用提供了见解 (Cachia et al., 1976)。
X射线结构分析:对(+)-3-溴樟脑的晶体结构进行了详细的重新测定,以确定单萜(+)-樟脑的绝对构型。这对于单萜的立体化学相关性具有重要意义 (Allen & Rogers, 1971)。
合成计算研究:进行了计算研究,以了解8-溴樟脑的区域选择性形成,这是合成樟脑衍生配体的关键中间体,用于新型催化剂 (Sabbagh & Kaye, 2007)。
光解离实验:对空间定向的(R)-3-溴樟脑进行了光解离实验,以研究这种庞大和不对称生物分子的光解离动力学 (Chang et al., 2021)。
衍生物合成:使用DL-樟脑和3-溴樟脑合成了各种具有潜在生物学应用的衍生物,展示了该化合物在有机合成中的实用性 (Cremlyn et al., 1988)。
去溴研究:对内向(+)-3-溴樟脑进行了与主要胺的还原去溴研究,揭示了胺极性对去溴过程的影响。这项研究有助于理解有机化学中的反应机制 (Marković等,2013)。
拉曼光学活性:研究了(+)-3-溴樟脑溶液的拉曼光学活性,为了解该分子的振动特性提供了见解,这对于理解分子结构和相互作用是有用的 (Barron & Buckingham, 1974)。
与细胞色素P-450的相互作用:研究了5-溴樟脑与细胞色素P-450的相互作用,揭示了生物化学系统中电子传递和催化底物氧化的分子机制 (Gould et al., 1981)。
环境友好制备:使用环境友好的方法进行了樟脑的溴化和随后转化为樟脑醌,突出了该化合物在绿色化学中的作用 (Kannappan & Bedekar, 2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQADTYRAYFBJN-FWWHASMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022252 | |
| Record name | (1R-endo)-(+)-3-Bromocamphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-3-Bromocamphor | |
CAS RN |
10293-06-8, 76-29-9 | |
| Record name | (+)-3-Bromocamphor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10293-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphor, monobromated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-3-Bromocamphor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010293068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camphor monobromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1R-endo)-(+)-3-Bromocamphor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobornan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R-endo)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOCAMPHOR, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAY429URSN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-BROMOCAMPHOR, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SHQ2AT1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-3-Bromocamphor?
A: (+)-3-Bromocamphor has the molecular formula C10H15BrO and a molecular weight of 231.14 g/mol. []
Q2: Are there any notable spectroscopic characteristics of (+)-3-Bromocamphor?
A: Yes, (+)-3-Bromocamphor exhibits distinct Raman optical activity bands between 800 and 930 cm-1, which are attributed to skeletal vibrations near the bromine atom. These bands can help correlate absolute configurations. [, ]
Q3: What is the absolute configuration of (+)-3-Bromocamphor?
A: The absolute configuration of (+)-3-Bromocamphor has been definitively determined by X-ray single crystal diffraction, utilizing the anomalous scattering of bromine with MoKα radiation. This confirmed earlier assignments, revealing that in (+)-camphor, from which it is derived, the C(7) bridge atom lies behind the mean plane of the cyclohexane ring. [, ]
Q4: How does (+)-3-Bromocamphor react with primary amines?
A: (+)-3-Bromocamphor undergoes reductive debromination when treated with primary amines. This reaction proceeds without the need for organic solvents, metals, or conventional reducing agents. The process involves radical intermediates and is influenced by the polarity of the amine used. For instance, ethanolamine, a polar amine, facilitates the debromination more effectively than less polar amines like n-hexylamine. [, ]
Q5: Can (+)-3-Bromocamphor be used to synthesize other useful camphor derivatives?
A: Yes, (+)-3-Bromocamphor serves as a versatile precursor for various camphor derivatives. For example, it can be oxidized to camphorquinone, a valuable synthetic intermediate. This transformation can be achieved using methods like air oxidation in DMSO with sodium iodide and a cobalt catalyst [], or with air in the presence of Fe-porphyrin catalysts. []
Q6: How does the bromination of (+)-3-Bromocamphor proceed?
A: Studies have revealed that further bromination of (+)-3-Bromocamphor can lead to various products, including (+)-3,9-dibromocamphor. Interestingly, this reaction can yield partially racemized 9-bromocamphor, suggesting complex mechanistic pathways involving rearrangements and potentially, the formation of carbocation intermediates. []
Q7: Does (+)-3-Bromocamphor have any applications in asymmetric synthesis?
A: Yes, (+)-3-Bromocamphor and its derivatives, particularly the sulfonic acid derivatives like (+)-3-Bromocamphor-8-sulfonic acid, are widely employed as resolving agents for the separation of enantiomers. This is exemplified by its use in resolving racemic mixtures of compounds like p-hydroxyphenylglycine, a key intermediate in synthesizing antibiotics. [, , , , ]
Q8: Are there any studies exploring the interactions of (+)-3-Bromocamphor with biological systems?
A: While not a pharmaceutical itself, research has explored the interaction of (+)-3-Bromocamphor derivatives with biological systems. For instance, (+)-3-Bromocamphor-8-sulfonic acid has been shown to induce the expression of the cytochrome P-450cam hydroxylase operon in Pseudomonas putida, highlighting its potential to modulate biological pathways. []
Q9: Has (+)-3-Bromocamphor been studied in the context of chiral recognition?
A: Yes, studies have demonstrated the ability of deoxycholic acid (DCA) to differentiate between the R- and S-enantiomers of (+)-3-Bromocamphor, selectively forming complexes with the S-enantiomer. This highlights the potential of chiral molecules like DCA for enantioselective recognition and separation. []
Q10: Have computational methods been used to investigate the reactivity of (+)-3-Bromocamphor?
A: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to elucidate the mechanism of debromination of (+)-3-Bromocamphor with primary amines, confirming the radical nature of the process and providing insights into the influence of amine polarity on the reaction energetics. [, ]
Q11: Have theoretical studies been conducted on (+)-3-Bromocamphor derivatives?
A: Theoretical studies using electron scattering and bound state calculations, along with molecular dynamics simulations, have been performed on (+)-3-Bromocamphor and its halogenated analogs. These studies investigated the dissociative electron attachment (DEA) properties of these molecules, providing insights into the influence of halogen substitution and molecular structure on DEA processes. [, ]
Q12: What are the potential environmental implications of (+)-3-Bromocamphor and its derivatives?
A12: While the provided research does not delve extensively into the environmental impact, it is crucial to consider the potential ecotoxicological effects of (+)-3-Bromocamphor and its derivatives, especially given their use in various chemical processes. Further research on their degradation pathways and potential for bioaccumulation is warranted.
Q13: Are there any ongoing efforts to develop greener synthetic routes to (+)-3-Bromocamphor and its derivatives?
A: Yes, there is growing interest in developing environmentally benign synthetic methods. Recent research highlights the use of KBr/KBrO3 in acidic conditions or HBr/NaBr with H2O2 or oxone® as greener alternatives for the bromination of camphor to synthesize (+)-3-Bromocamphor. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



